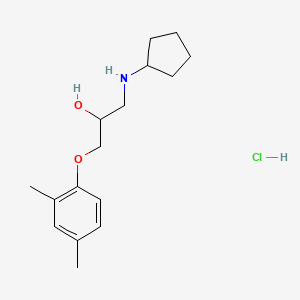![molecular formula C23H13BrN2O5 B4175935 2-(3-bromophenyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4175935.png)
2-(3-bromophenyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent processes or reactions with specific reagents to introduce the desired functional groups. For example, the synthesis of pyrrolidine-2,3-dione derivatives can be achieved through reactions involving 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, leading to trisubstituted pyrrolidine-2,3-diones (Nguyen & Dai, 2023). Another approach is the efficient synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process under mild conditions, which allows for a broad range of substituents (Vydzhak et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the subject chemical is often elucidated through spectroscopic methods such as NMR, HSQC, HMBC, and high-resolution mass spectrometry (ESI – HRMS). These techniques confirm the structure of synthesized products, revealing the arrangement of atoms and the presence of specific functional groups within the molecule (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Chemical properties and reactions of related compounds, such as pyrrolo[3,4-c]pyrrole-1,4-diones, involve various synthetic strategies and reactivity patterns. For instance, the use of bromo- and nitro-substituted phenyl groups in these compounds can influence their reactivity towards nucleophiles, electrophiles, or in cycloaddition reactions. These functionalities may also affect the compound's photophysical properties, making them of interest for materials science applications (Zhang & Tieke, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility in organic solvents (e.g., toluene, chloroform, THF, DMSO) and fluorescence characteristics, are crucial for their potential application in organic electronics and as fluorescent markers. Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, for example, exhibit strong fluorescence and solubility in common organic solvents, making them suitable for use in optoelectronic devices (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like "2-(3-bromophenyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione," are influenced by the presence of substituents on the aromatic rings and the core heterocyclic structure. These properties determine the compound's suitability for various chemical transformations, including coupling reactions, cycloadditions, and their role as intermediates in the synthesis of more complex molecules (Vydzhak et al., 2021).
properties
IUPAC Name |
2-(3-bromophenyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrN2O5/c24-14-4-3-5-16(12-14)25-20(13-8-10-15(11-9-13)26(29)30)19-21(27)17-6-1-2-7-18(17)31-22(19)23(25)28/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAUIHLLCOGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4175857.png)
![2-(4-bromophenyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4175863.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-furylmethyl)acetamide](/img/structure/B4175875.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone](/img/structure/B4175883.png)
![N-(4-chlorophenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4175889.png)
![4-{5-[4-(3-chloro-4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4175899.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4175908.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4175916.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4175923.png)
![N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4175931.png)
![1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone](/img/structure/B4175936.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride](/img/structure/B4175944.png)

